![molecular formula C11H18O2 B14477520 1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl- CAS No. 65339-06-2](/img/structure/B14477520.png)
1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-: is an organic compound with the molecular formula C11H18O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl- typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.5]dec-7-ene: A similar spiro compound with a slightly different structure.
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: Another spiro compound with boronic acid functionality.
Comparison: 1,4-Dioxaspiro[45]dec-7-ene, 7,9,9-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
65339-06-2 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
7,7,9-trimethyl-1,4-dioxaspiro[4.5]dec-8-ene |
InChI |
InChI=1S/C11H18O2/c1-9-6-10(2,3)8-11(7-9)12-4-5-13-11/h6H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
CQBZZFOISAYUNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CC2(C1)OCCO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




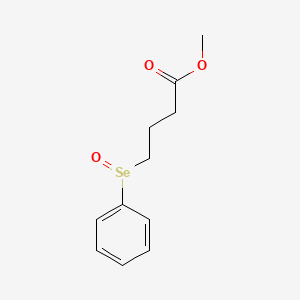
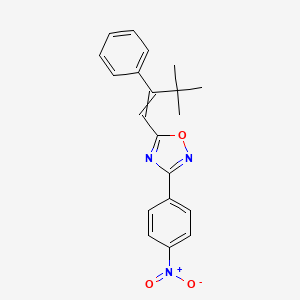
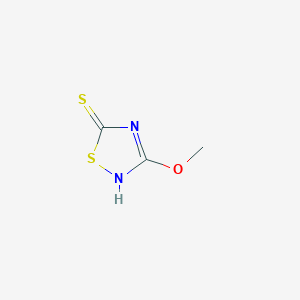
![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)


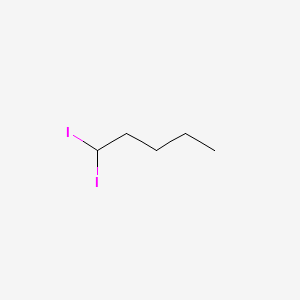
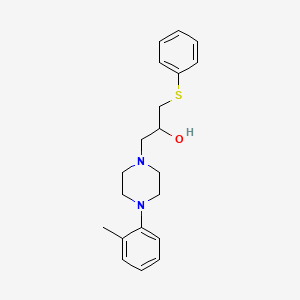


![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
